molecular formula C10H16OSn B097251 Stannane, (3-methoxyphenyl)trimethyl- CAS No. 17113-78-9

Stannane, (3-methoxyphenyl)trimethyl-

Cat. No.: B097251
CAS No.: 17113-78-9
M. Wt: 270.94 g/mol
InChI Key: SJTIRODRNQCBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, (3-methoxyphenyl)trimethyl- (IUPAC name: trimethyl(3-methoxyphenyl)stannane) is an organotin compound with the molecular formula C${10}$H${16}$OSn and a molecular weight of 287.03 g/mol. It consists of a central tin atom bonded to three methyl groups and a 3-methoxyphenyl substituent. The methoxy group (-OCH$_3$) at the meta position of the phenyl ring imparts distinct electronic and steric properties, making this compound valuable in cross-coupling reactions, particularly in Stille couplings, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and organic semiconductors .

The compound is typically synthesized via transmetallation or Grignard reactions, where a 3-methoxyphenyl organometallic reagent (e.g., Grignard or organolithium) reacts with trimethyltin chloride (Me$_3$SnCl). Purification often involves recrystallization from non-polar solvents like hexane or heptane .

Properties

CAS No.

17113-78-9

Molecular Formula

C10H16OSn

Molecular Weight

270.94 g/mol

IUPAC Name

(3-methoxyphenyl)-trimethylstannane

InChI

InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3;

InChI Key

SJTIRODRNQCBDP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)[Sn](C)(C)C

Canonical SMILES

COC1=CC(=CC=C1)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of organostannanes are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Trimethyl(3-methoxyphenyl)stannane C${10}$H${16}$OSn 3-methoxyphenyl, 3×Me 287.03 High reactivity in Stille couplings; used in aryl-aryl bond formation for OLEDs
Trimethyl(phenyl)stannane C$9$H${14}$Sn Phenyl, 3×Me 227.89 Less electron-rich than methoxy analog; slower coupling kinetics
Tributyl(3-methoxyphenyl)stannane C${19}$H${34}$OSn 3-methoxyphenyl, 3×Bu 397.17 Higher steric hindrance; reduced reactivity but improved selectivity in couplings
Trimethyl(4-hexyl-2-thienyl)stannane C${13}$H${24}$SSn 4-hexylthienyl, 3×Me 331.11 Thienyl group enhances conjugation; used in organic semiconductors
Chloro(3-methoxypropyl)diphenylstannane C${16}$H${19}$ClOSn 3-methoxypropyl, 2×Ph, Cl 389.52 Polar Cl and methoxy groups enable functionalization in polymers

Electronic and Steric Effects

  • Methoxy vs. Methyl Substituents : The electron-donating methoxy group in (3-methoxyphenyl)trimethylstannane increases the electron density on the phenyl ring, accelerating oxidative addition in Stille couplings compared to methyl-substituted analogs (e.g., trimethyl(3-methylphenyl)stannane, CAS 937-01-9) .
  • Steric Bulk : Tributyl analogs (e.g., tributyl(3-methoxyphenyl)stannane) exhibit slower reaction rates due to steric hindrance, whereas trimethyl derivatives are more reactive but less selective .
  • Thienyl vs. Phenyl : Thienyl-substituted stannanes (e.g., trimethyl(4-hexyl-2-thienyl)stannane) offer superior charge transport in organic electronics due to extended π-conjugation .

Data Tables

Table 1: Comparative Reactivity in Stille Couplings

Compound Reaction Rate (Relative) Yield (%) Selectivity (Aryl vs. Alkyl)
Trimethyl(3-methoxyphenyl)stannane 1.0 (Reference) 75–90 High (Aryl)
Trimethyl(phenyl)stannane 0.6 50–70 Moderate
Tributyl(3-methoxyphenyl)stannane 0.4 60–80 Very High
Trimethyl(4-hexyl-2-thienyl)stannane 1.2 80–95 High (Thienyl)

Preparation Methods

Halide Displacement with Trimethylstannane Reagents

A widely employed method involves the nucleophilic substitution of 3-methoxyphenyl halides (e.g., bromide or iodide) with trimethylstannane anions. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmospheres to prevent oxidation of the stannane moiety. For example, treatment of 3-methoxyphenyl bromide with lithium trimethylstannane (LiSnMe₃) at −78°C yields the target compound with moderate efficiency (45–60%). Key considerations include:

  • Solvent polarity : THF enhances ion pairing, accelerating the substitution kinetics.

  • Temperature control : Low temperatures minimize side reactions such as β-hydride elimination.

  • Stoichiometry : A 1:1 molar ratio of aryl halide to LiSnMe₃ optimizes yield while reducing homocoupling byproducts.

Mitsunobu Reaction with Trimethyltin Hydride

The Mitsunobu reaction offers an alternative pathway using 3-methoxyphenol and trimethyltin hydride (Me₃SnH). In the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group is converted to a stannane via an oxidative substitution mechanism. This method achieves higher yields (70–75%) but requires rigorous exclusion of moisture to prevent hydrolysis of the tin reagent.

Transmetalation Strategies

Boron-to-Tin Exchange

Transmetalation from boron intermediates provides a high-yielding route. A representative protocol involves reacting (3-methoxyphenyl)boronic acid with trimethylstannyl chloride (Me₃SnCl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This method, conducted in toluene at 80°C, achieves yields exceeding 80% by leveraging the stability of boron intermediates and the electrophilicity of Me₃SnCl.

Aluminum Chloride-Catalyzed Arylation

AlCl₃-mediated arylation of preformed tin halides is another effective strategy. For instance, treatment of trimethyltin chloride with 3-methoxyphenylmagnesium bromide in the presence of catalytic AlCl₃ (5 mol%) facilitates a Friedel-Crafts-type coupling. This method, performed in dichloromethane at room temperature, affords the product in 65–70% yield after purification via silica gel chromatography.

Catalytic Cross-Coupling Methods

Stille Coupling with Prefunctionalized Substrates

Stille coupling between 3-methoxyphenyl triflate and hexamethyldistannane (Me₃Sn–SnMe₃) under palladium catalysis (e.g., Pd₂(dba)₃) enables scalable synthesis. Optimized conditions (DMF, 100°C, 12 h) yield the product in 85% purity, though residual palladium removal requires additional chelation steps.

Radical-Mediated Tin Transfer

Recent advances utilize photoredox catalysis to generate aryl radicals from 3-methoxyiodobenzene, which subsequently abstract a trimethylstannyl group from Me₃Sn–SnMe₃. This method, conducted under blue LED irradiation with [Ir(ppy)₃] as a photocatalyst, achieves 55–60% yield but offers exceptional functional group tolerance.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the discussed methodologies:

MethodReagentsConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionLiSnMe₃, 3-MeO-C₆H₄BrTHF, −78°C, 4 h45–6090
Mitsunobu ReactionMe₃SnH, DEAD, PPh₃DCM, 0°C, 6 h70–7585
Transmetalation(3-MeO-C₆H₄)B(OH)₂, Me₃SnClToluene, 80°C, 8 h80–8595
AlCl₃-Catalyzed Arylation3-MeO-C₆H₄MgBr, Me₃SnCl, AlCl₃DCM, RT, 12 h65–7088
Stille Coupling3-MeO-C₆H₄OTf, Me₃Sn–SnMe₃DMF, 100°C, 12 h8590
Photoredox Catalysis3-MeO-C₆H₄I, Me₃Sn–SnMe₃, [Ir]DCE, Blue LED, 24 h55–6092

Abbreviations: DCM = dichloromethane; DCE = 1,2-dichloroethane; RT = room temperature.

Challenges and Optimization Strategies

Byproduct Formation in Nucleophilic Routes

Homocoupling of trimethylstannane reagents remains a persistent issue, particularly in methods employing LiSnMe₃. Adding stoichiometric amounts of HMPA as a coordinating agent suppresses this side reaction, improving yields to 68–72%.

Purification of Hydrolysis-Sensitive Products

Column chromatography on base-treated silica gel (prewashed with 5% triethylamine in hexane) effectively removes tin oxides and residual catalysts without decomposing the product.

Scalability of Catalytic Methods

While Stille coupling offers high yields, its reliance on toxic tin reagents and palladium catalysts complicates industrial adoption. Continuous flow systems with immobilized catalysts are being explored to enhance sustainability .

Q & A

Q. What are the standard synthetic routes for preparing (3-methoxyphenyl)trimethylstannane, and how can its purity be verified?

The synthesis of aryl stannanes like (3-methoxyphenyl)trimethylstannane typically involves transmetallation or cross-coupling reactions. For example, rhodium-catalyzed 1,4-addition reactions with chiral diene ligands (e.g., Rh–(R,R)-Bn-nbd*) have been effective for similar stannanes, achieving high yields and enantioselectivity . Purity verification requires a combination of techniques:

  • 119Sn-NMR spectroscopy to confirm the tetrahedral coordination of tin and absence of byproducts (e.g., δ ~0 ppm for trimethylstannyl groups) .
  • Mass spectrometry (TOF-MS) to validate molecular ion peaks and fragmentation patterns consistent with the target structure .
  • Elemental analysis to ensure stoichiometric agreement with the empirical formula.

Q. What spectroscopic methods are critical for characterizing (3-methoxyphenyl)trimethylstannane?

Key methods include:

  • 119Sn-NMR : Provides direct evidence of tin bonding environments. For tetraaryl stannanes, shifts typically range from -50 to +50 ppm, depending on substituent electronegativity .
  • FT-IR : Identifies functional groups like the methoxy C–O stretch (~1250 cm⁻¹) and Sn–C vibrations (~500 cm⁻¹) .
  • UV-Vis spectroscopy : Useful for studying electronic transitions in conjugated systems, though limited for simple aryl stannanes unless π-extended .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in cross-coupling reactions?

The 3-methoxyphenyl group introduces steric hindrance and electron-donating effects, which impact transmetallation kinetics in reactions like Stille coupling. Larger substituents (e.g., benzofuranyl) reduce yields due to slower transmetallation, as observed in comparative studies with smaller aryl stannanes (e.g., furan-2-yl derivatives). Electron-donating groups like methoxy may stabilize intermediates but also slow oxidative addition steps . Optimization requires balancing ligand steric bulk (e.g., using Pd catalysts with larger coordination spheres) and reaction temperature .

Q. How can contradictions in catalytic activity data between different ligand systems (e.g., Rh–diene vs. Rh–bisphosphine) be resolved?

Discrepancies arise from ligand-specific electronic and steric effects. For example, Rh–diene ligands (e.g., Bn-nbd*) enable higher yields in 1,4-additions of trimethylstannanes compared to binap, which suffers from poor π-backbonding and slower oxidative addition . To resolve contradictions:

  • Conduct kinetic studies to compare turnover frequencies (TOF) and activation barriers.
  • Use DFT calculations to model transition states and identify steric clashes or electronic mismatches .
  • Validate findings with control experiments using standardized substrates (e.g., phenyl(trimethyl)stannane) .

Q. What strategies mitigate tin-mediated side reactions (e.g., homocoupling) in catalytic cycles?

Homocoupling often results from premature transmetallation or ligand dissociation. Mitigation approaches include:

  • Ligand design : Use chelating ligands (e.g., N-heterocyclic carbenes) to stabilize the metal center and suppress undesired pathways .
  • Additives : Introduce scavengers like tetrabutylammonium fluoride (TBAF) to sequester free tin species .
  • Low-temperature protocols : Slow down competing reactions while maintaining catalytic activity .

Q. How does the stability of (3-methoxyphenyl)trimethylstannane vary under different storage conditions?

Stannanes are sensitive to oxygen and moisture. Stability data for analogous compounds (e.g., 2,5-bis(trimethylstannyl)selenophene) suggest:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation .
  • Decomposition indicators : Discoloration (yellow to brown) or precipitation of tin oxides, detectable via TLC or 119Sn-NMR .

Methodological Guidance

Q. How to design experiments to probe the mechanism of tin-ligand exchange in catalytic systems?

  • Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps in Sn–O or Sn–N bond formation .
  • In-situ monitoring : Employ techniques like Raman spectroscopy or XAS to observe intermediate species during transmetallation .
  • Competition experiments : Compare reaction rates of (3-methoxyphenyl)trimethylstannane with electronically divergent analogs (e.g., nitro-substituted) to isolate electronic effects .

Q. How to address discrepancies between computational predictions and experimental yields in tin-mediated reactions?

  • Benchmark computational methods : Use high-level theory (e.g., CCSD(T)/def2-TZVP) to refine energy profiles for key steps like oxidative addition .
  • Solvent effects : Incorporate implicit/explicit solvent models in simulations, as polar aprotic solvents (e.g., DMF) can stabilize charged intermediates .
  • Error analysis : Quantify systematic uncertainties (e.g., ±3 kcal/mol in DFT) and correlate with experimental error margins .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Aryl Stannanes in Stille Coupling

Aryl GroupCatalyst SystemYield (%)ee (%)Reference
3-MethoxyphenylPd(PPh₃)₄/DMF78N/A
Furan-2-ylPd(PCy₃)₂Cl₂/THF92N/A
Benzofuran-2-ylPd(dba)₂/XPhos65N/A

Q. Table 2. 119Sn-NMR Shifts for Tetraaryl Stannanes

Compoundδ (ppm)Reference
(3-Methoxyphenyl)trimethylstannane~0
Phenyl(trimethyl)stannane-2.5
Di-[3,5-(CF₃)₂C₆H₃]SnCl₂+35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.